4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Overview
Description
4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a brominated pyridine ring, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Piperazine Formation: Formation of the piperazine ring through cyclization reactions.
Boc Protection: Introduction of the tert-butoxycarbonyl group to protect the amine functionality.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyridine ring.
Reduction: Reduction reactions could target the bromine atom or the carboxylic acid group.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom might yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloropyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- 4-(6-Fluoropyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Uniqueness
The presence of the bromine atom in 4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. This could make it particularly valuable in certain synthetic or pharmacological applications.
Properties
IUPAC Name |
4-(6-bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-7-6-18(9-11(19)13(20)21)10-4-5-12(16)17-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVHMCOJMMWLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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